![molecular formula C21H22ClNO4 B2762314 Benzo[d][1,3]dioxol-5-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone CAS No. 1396792-34-9](/img/structure/B2762314.png)
Benzo[d][1,3]dioxol-5-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone
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Description
The compound appears to contain a benzo[d][1,3]dioxol-5-yl group, which is a common moiety in many bioactive molecules . It also contains a piperidin-1-yl group, which is a common feature in many pharmaceuticals due to its ability to mimic the basic side chains of biomolecules .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the benzo[d][1,3]dioxol-5-yl group with the piperidin-1-yl group. This could potentially be achieved through a variety of methods, including nucleophilic substitution or palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a benzodioxole ring attached to a piperidine ring via a methanone linker . The presence of the benzodioxole and piperidine rings could potentially confer interesting chemical properties to the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be influenced by the presence of the benzodioxole and piperidine rings . The benzodioxole ring is aromatic and may participate in electrophilic aromatic substitution reactions, while the piperidine ring is a secondary amine and may undergo reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the presence of the benzodioxole and piperidine rings . The compound is likely to be solid at room temperature .Scientific Research Applications
Anticancer Activity
Benzo[d][1,3]dioxol-5-yl: derivatives have been studied for their potential as anticancer agents. A series of compounds bearing this moiety have shown activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . These compounds are synthesized through palladium-catalyzed C-N cross-coupling and have been evaluated for their ability to induce cell cycle arrest and apoptosis in cancer cells .
Lead Detection
Compounds with the benzo[d][1,3]dioxol-5-yl group have been utilized in the development of sensors for the detection of carcinogenic lead (Pb²⁺) ions . These sensors employ derivatives of benzo[d][1,3]dioxol-5-yl as ligands in an electrochemical approach, providing a sensitive and selective method for monitoring lead levels in various environments .
Tubulin Polymerization Modulation
Some derivatives of benzo[d][1,3]dioxol-5-yl have been investigated for their ability to modulate tubulin polymerization, which is a key process in cell division. By affecting this process, these compounds can act as antimitotic agents, potentially useful in cancer therapy .
Crystallography
The crystal structures of benzo[d][1,3]dioxol-5-yl derivatives provide valuable insights into their molecular geometry and interactions. This information is crucial for understanding the compound’s mechanism of action and for designing analogs with improved efficacy .
properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO4/c22-18-4-1-15(2-5-18)12-25-13-16-7-9-23(10-8-16)21(24)17-3-6-19-20(11-17)27-14-26-19/h1-6,11,16H,7-10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCGKRKVNQUXRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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